molecular formula C15H16FN3O3 B15002689 methyl 4-(3-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoate

methyl 4-(3-{[(4-fluorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoate

Cat. No.: B15002689
M. Wt: 305.30 g/mol
InChI Key: IKKMDQAVAOUBCR-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-fluorobenzamido)-1H-pyrazol-1-yl]butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzamido group attached to a pyrazole ring, further linked to a butanoate ester. The presence of the fluorine atom and the pyrazole ring imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-fluorobenzamido)-1H-pyrazol-1-yl]butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of 4-fluorobenzamido intermediate: This step involves the reaction of 4-fluorobenzoic acid with an amine to form the 4-fluorobenzamido group.

    Pyrazole ring formation: The next step involves the cyclization of the intermediate with hydrazine or its derivatives to form the pyrazole ring.

    Esterification: The final step involves the esterification of the resulting compound with butanoic acid or its derivatives to form the desired ester.

Industrial Production Methods

Industrial production of methyl 4-[3-(4-fluorobenzamido)-1H-pyrazol-1-yl]butanoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-fluorobenzamido)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Methyl 4-[3-(4-fluorobenzamido)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-fluorobenzamido)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler ester with similar fluorine substitution.

    Methyl 4-fluoro-3-methoxybenzoate: Contains an additional methoxy group, altering its chemical properties.

    Methyl 4-(4-fluorobenzamido)benzoate: Similar structure but lacks the pyrazole ring.

Uniqueness

Methyl 4-[3-(4-fluorobenzamido)-1H-pyrazol-1-yl]butanoate is unique due to the presence of both the fluorobenzamido group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C15H16FN3O3

Molecular Weight

305.30 g/mol

IUPAC Name

methyl 4-[3-[(4-fluorobenzoyl)amino]pyrazol-1-yl]butanoate

InChI

InChI=1S/C15H16FN3O3/c1-22-14(20)3-2-9-19-10-8-13(18-19)17-15(21)11-4-6-12(16)7-5-11/h4-8,10H,2-3,9H2,1H3,(H,17,18,21)

InChI Key

IKKMDQAVAOUBCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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